molecular formula C17H25ClN2O2 B6448064 3-chloro-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine CAS No. 2549050-48-6

3-chloro-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine

Cat. No.: B6448064
CAS No.: 2549050-48-6
M. Wt: 324.8 g/mol
InChI Key: GXQFDHXJCRFXAN-UHFFFAOYSA-N
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Description

3-chloro-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine is a synthetic small molecule featuring a pyridine core linked to a piperidine-tetrahydropyran scaffold. This structure is of significant interest in medicinal chemistry and early-stage drug discovery. Compounds with similar 3-(piperidin-4-ylmethoxy)pyridine cores have been identified as potent, competitive, and selective inhibitors of Lysine Specific Demethylase 1 (LSD1), an important epigenetic enzyme . LSD1 plays a key role in regulating gene expression by demethylating histone H3 lysine 4 (H3K4), and its overexpression is implicated in certain cancers, including leukemia and solid tumors . Inhibitors based on this scaffold have demonstrated the ability to increase cellular H3K4 methylation levels and inhibit the proliferation of cancer cells in research models, with negligible effects on normal cells . The specific structural motifs present in this compound—including the chloropyridine and the hybrid piperidine-tetrahydropyran side chain—suggest potential for targeted interaction with enzyme active sites. This makes it a valuable chemical tool for researchers exploring novel therapeutic targets in epigenetics, oncology, and enzyme inhibition. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-chloro-4-[[1-(oxan-3-ylmethyl)piperidin-4-yl]methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c18-16-10-19-6-3-17(16)22-13-14-4-7-20(8-5-14)11-15-2-1-9-21-12-15/h3,6,10,14-15H,1-2,4-5,7-9,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQFDHXJCRFXAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)CN2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Pyridine Derivatives

Traditional approaches involve the catalytic hydrogenation of pyridine or its derivatives. For example, pyridine can be partially reduced to piperidine using a palladium or platinum catalyst under hydrogen gas (H₂) at elevated pressures (3–5 atm) and temperatures (80–120°C). This method yields piperidine in high purity but requires careful control to avoid over-reduction.

Rh-Catalyzed Asymmetric Carbometalation

A modern enantioselective method utilizes rhodium-catalyzed carbometalation of dihydropyridines. This approach, developed for synthesizing 3-substituted piperidines, involves:

  • Step 1 : Partial reduction of pyridine to dihydropyridine using sodium borohydride (NaBH₄) in methanol.

  • Step 2 : Rhodium-catalyzed carbometalation with phenyl boronic acid, achieving regio- and enantioselectivity (up to 95% ee).

  • Step 3 : Protodemetalation in aqueous conditions to yield tetrahydropyridine intermediates.

This method is advantageous for introducing stereochemical complexity but demands specialized catalysts and rigorous anhydrous conditions.

Introduction of the Oxan-3-ylmethyl Group

The oxan-3-ylmethyl substituent is introduced via alkylation of the piperidine nitrogen. Key considerations include reagent selection and reaction kinetics.

Alkylation with Oxan-3-ylmethyl Halides

Piperidine is treated with oxan-3-ylmethyl bromide or chloride in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). The reaction proceeds in polar aprotic solvents (e.g., dimethylformamide, DMF) at 60–80°C for 12–24 hours.

Example Protocol :

  • Piperidine (1 equiv), oxan-3-ylmethyl bromide (1.2 equiv), K₂CO₃ (2 equiv), DMF , 70°C, 18 hours → 1-(oxan-3-ylmethyl)piperidine (Yield: 68–75%).

Reductive Amination

An alternative route employs reductive amination using oxan-3-ylmethylamine and piperidine-4-carbaldehyde. Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature facilitates this transformation, yielding the N-alkylated piperidine.

Methoxylation of the Pyridine Ring

The methoxy-piperidine moiety is coupled to the pyridine core via nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution

4-Hydroxypyridine is treated with 1-(oxan-3-ylmethyl)piperidin-4-yl methanesulfonate in the presence of a base (e.g., cesium carbonate, Cs₂CO₃) in DMF at 120°C.

Reaction Conditions :

  • 4-Hydroxypyridine (1 equiv), methanesulfonate (1.1 equiv), Cs₂CO₃ (3 equiv), DMF, 120°C, 24 hours → 4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine (Yield: 55–62%).

Buchwald-Hartwig Amination

For enhanced efficiency, palladium-catalyzed coupling using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and Xantphos ligand facilitates the formation of the C–O bond under milder conditions (90°C, 12 hours).

Chlorination at the 3-Position

The final step introduces the chloro substituent via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM).

Electrophilic Chlorination

Treatment of 4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine with chlorine gas (Cl₂) in acetic acid at 0–5°C selectively chlorinates the 3-position.

Optimized Parameters :

  • Substrate (1 equiv), Cl₂ (1.5 equiv), AcOH , 0°C, 2 hours → 3-chloro-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine (Yield: 70–78%).

Directed Ortho-Metalation

Lithium diisopropylamide (LDA)-mediated deprotonation at −78°C followed by quenching with hexachloroethane (C₂Cl₆) achieves regioselective chlorination.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield Range
Hydrogenation + SNArCost-effective, scalableLow enantioselectivity55–62%
Rh-Catalyzed + DoMHigh stereocontrolExpensive catalysts, complex optimization45–50%
Reductive AminationMild conditions, fewer stepsModerate yields60–65%

Challenges and Optimization Strategies

  • Regioselectivity in Chlorination : Competing para-chlorination is mitigated using bulky directing groups or low-temperature EAS.

  • Steric Hindrance in Alkylation : Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction rates for N-alkylation.

  • Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyridine or piperidine rings.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

3-chloro-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, modulating their activity. The compound may also inhibit certain enzymes, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Lysine-Specific Demethylase (LSD) Inhibition

Compounds with 3-(piperidin-4-ylmethoxy)pyridine scaffolds exhibit potent LSD inhibitory activity. For instance, Chart 3 in lists derivatives (compounds 41–45) with varying substituents on the piperidine ring. Key findings include:

  • Compound 41 : Lacks the oxan-3-ylmethyl group but retains a piperidin-4-ylmethoxy chain. Reported Ki = 12 nM, indicating high potency .
  • Compound 43 : Incorporates a benzyl group on the piperidine nitrogen. Ki = 8 nM, suggesting enhanced binding compared to unsubstituted analogs .
  • Target Compound : The oxan-3-ylmethyl substituent likely improves solubility and metabolic stability compared to benzyl or alkyl groups due to the polar tetrahydropyran ring. However, direct Ki data are unavailable.
Table 1: Comparison of Key Structural and Activity Features
Compound R-Group on Piperidine Ki (nM) Solubility (LogP)*
3-Chloro-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine Oxan-3-ylmethyl N/A Estimated ≤2.5
Compound 41 H (unsubstituted) 12 ~3.0
Compound 43 Benzyl 8 ~3.8
2-Methoxy-4-(piperidin-3-yloxy)pyridine H N/A ~2.0

*LogP values estimated based on substituent hydrophilicity.

Substituent Position and Linker Effects

  • Pyridine Substitution: The 3-chloro, 4-methoxy pattern in the target compound contrasts with 2-methoxy-4-(piperidin-3-yloxy)pyridine , where substituents occupy positions 2 and 3.
  • Linker Flexibility: The methoxy-piperidine linkage in the target compound provides rigidity compared to the methanone bridge in (1-methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone . Rigid linkers often enhance selectivity by reducing conformational entropy during binding.

Impact of Heterocyclic Modifications

  • Oxan-3-ylmethyl vs. Sulfonyl Groups : The sulfonyl-piperidine derivative (3-chloro-4-((1-((2-(trifluoromethoxy)phenyl)sulfonyl)piperidin-4-yl)oxy)pyridine, ) exhibits a bulkier, electron-withdrawing group. This may reduce membrane permeability compared to the target compound’s oxane group, which balances hydrophilicity and lipophilicity.
  • Piperidine vs. Piperazine : highlights piperazine-containing neuroprotective agents. Piperidine’s saturated ring offers greater conformational stability than piperazine, which may influence CNS penetration.

Biological Activity

The compound 3-chloro-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted with a chloro group and a methoxy group, along with a piperidine moiety linked through an oxane structure. This unique combination of functional groups suggests potential interactions with various biological targets.

Pharmacological Effects

  • Antibacterial Activity : Preliminary studies indicate that derivatives with similar structures exhibit moderate to strong antibacterial properties against pathogens such as Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound's potential as an acetylcholinesterase (AChE) inhibitor has been noted, which is significant in the context of neurodegenerative diseases like Alzheimer's. Compounds with similar piperidine structures have shown promising AChE inhibitory activity .
  • Urease Inhibition : Urease inhibitors are crucial for treating conditions like urease-related infections and kidney stones. The compound may exhibit strong urease inhibitory activity, akin to other synthesized derivatives .

Study 1: Antibacterial Screening

In a study evaluating the antibacterial efficacy of various piperidine derivatives, compounds similar to This compound were tested against multiple bacterial strains. The results demonstrated varying degrees of effectiveness, with some derivatives achieving IC50 values significantly lower than established standards .

Study 2: Enzyme Inhibition Assays

Research on enzyme inhibition revealed that several piperidine derivatives exhibited strong AChE inhibition, with IC50 values ranging from 0.63 µM to 6.28 µM. These findings suggest that the structural components of the compound may enhance its binding affinity to the enzyme .

Comparative Data Table

Compound NameIC50 (µM)Activity TypeTarget Organism/Enzyme
Compound A0.63AChE InhibitionAcetylcholinesterase
Compound B2.14Urease InhibitionUrease
Compound C6.28Antibacterial ActivitySalmonella typhi

The biological activity of This compound can be attributed to its ability to interact with specific biological targets:

  • Receptor Binding : The piperidine ring may facilitate binding to neurotransmitter receptors, influencing synaptic transmission.
  • Enzyme Interaction : The presence of the methoxy group enhances solubility and may improve interaction with active sites of enzymes like AChE and urease.

Q & A

Q. Q1. What are the key steps and optimal reaction conditions for synthesizing 3-chloro-4-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methoxy)pyridine?

Methodological Answer: The synthesis typically involves:

Intermediate Preparation : Generate the piperidine-oxane hybrid intermediate via nucleophilic substitution between oxan-3-ylmethyl chloride and piperidin-4-ylmethanol under basic conditions (e.g., K₂CO₃ in DMF) .

Coupling Reaction : React 3-chloro-4-hydroxypyridine with the intermediate using Mitsunobu conditions (e.g., DIAD, PPh₃) to form the methoxy bridge .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity.

Q. Key Parameters :

  • Temperature: 80–100°C for coupling reactions.
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reactivity.
  • Yield Optimization: Continuous flow reactors improve scalability and reduce side products .

Advanced Structural Confirmation

Q. Q2. How can researchers resolve ambiguities in the stereochemistry of the oxane-piperidine moiety?

Methodological Answer:

X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment (e.g., confirming chair conformations in oxane) .

NMR Spectroscopy : Use NOESY to detect spatial proximity between oxane C3-H and piperidine C4-H protons .

Computational Modeling : Compare experimental NMR shifts with DFT-calculated structures (e.g., Gaussian09/B3LYP/6-31G*) to validate configurations .

Basic Biological Screening

Q. Q3. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

Enzyme Inhibition : Test PI3K isoforms (α, β, γ, δ) using fluorescence-based kinase assays (e.g., ADP-Glo™). IC₅₀ values <1 μM indicate high potency .

Receptor Binding : Screen against dopamine (D2/D3) and serotonin (5-HT1A) receptors via radioligand displacement assays (e.g., [³H]spiperidone for D2) .

Cell Viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Mechanistic Studies

Q. Q4. How can the compound’s neuroprotective mechanism be elucidated in Parkinson’s disease models?

Methodological Answer:

In Vitro Models : Differentiate iPSCs into dopaminergic neurons and expose to oxidative stressors (e.g., rotenone). Measure survival via TUNEL assays .

Pathway Analysis : Perform RNA-seq on treated neurons to identify upregulated antioxidant genes (e.g., NRF2, SOD1) .

In Vivo Validation : Administer the compound (10 mg/kg, oral) to MPTP-induced Parkinsonian mice. Monitor motor function via rotarod tests and striatal dopamine via HPLC .

Data Contradictions and Validation

Q. Q5. How should researchers address conflicting reports on metabolic stability?

Methodological Answer:

Comparative Assays : Replicate hepatic microsomal stability studies (human vs. rat) under standardized conditions (37°C, NADPH regeneration system).

LC-MS/MS Metabolite ID : Identify primary oxidative metabolites (e.g., hydroxylation at piperidine C4) to clarify degradation pathways .

Structural Tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyridine ring to enhance metabolic stability .

Advanced Comparative Analysis

Q. Q6. How does substituting the oxane ring with morpholine affect target selectivity?

Methodological Answer:

Synthesis Analogues : Replace oxane with morpholine via reductive amination (NaBH₃CN, MeOH).

Biological Profiling : Compare IC₅₀ values across PI3K isoforms. Morpholine analogues show reduced PI3Kδ inhibition (IC₅₀ >5 μM vs. 0.8 μM for oxane) due to altered H-bonding .

Molecular Docking : Use AutoDock Vina to simulate binding poses in PI3Kδ’s ATP pocket. Oxane’s ether oxygen forms critical H-bonds with Val828 .

Stability and Storage

Q. Q7. What protocols ensure long-term stability of this compound in lab settings?

Methodological Answer:

Storage Conditions : Store at –20°C in amber vials under argon. Desiccate with silica gel to prevent hydrolysis .

Stability Monitoring : Perform HPLC-UV (λ=254 nm) every 6 months. Degradation <2% over 12 months under recommended conditions .

Solution Stability : Prepare stock solutions in DMSO (10 mM), aliquot, and avoid freeze-thaw cycles (>3 cycles reduce activity by 15%) .

Advanced Pharmacokinetics

Q. Q8. How can blood-brain barrier (BBB) penetration be optimized for CNS applications?

Methodological Answer:

LogP Adjustment : Modify substituents to achieve LogP 2–3 (e.g., replace -OCH₃ with -CF₃) to balance lipophilicity and solubility .

P-gp Efflux Assays : Use MDCK-MDR1 cells to measure efflux ratios. Compounds with ratios <2.5 exhibit favorable BBB penetration .

In Vivo PET Imaging : Radiolabel with ¹¹C and track brain uptake in rodents. Target >0.8 SUV (standardized uptake value) .

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